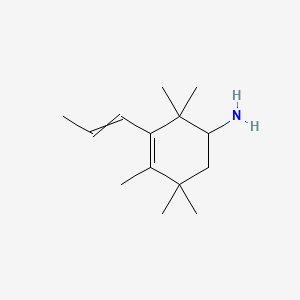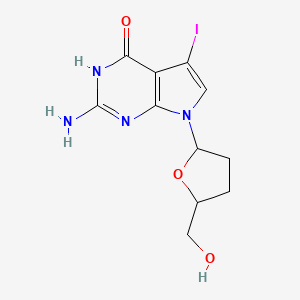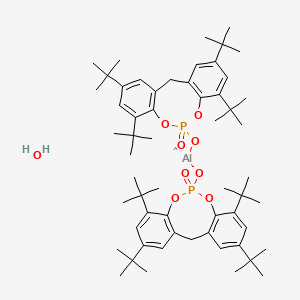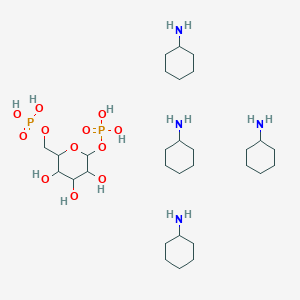
D(+)Glucose-1,6-diphosphate, tetracyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of glucose, a simple sugar that is essential for energy production in living organisms. This compound is particularly important in the regulation of metabolic pathways and is used in scientific research to study enzyme activities and metabolic functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt typically involves the phosphorylation of glucose. This process can be carried out using specific phosphorylating agents under controlled conditions. The reaction generally requires a catalyst and a suitable solvent to facilitate the phosphorylation process. The tetracyclohexylammonium salt form is obtained by neutralizing the phosphorylated glucose with tetracyclohexylammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the purity of the compound at various stages of production.
化学反応の分析
Types of Reactions
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, which can be used to study oxidative metabolic pathways.
Reduction: The compound can be reduced to study the effects of reducing agents on its structure and function.
Substitution: This reaction involves the replacement of one or more functional groups in the compound with other groups, which can be used to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the compound. The reaction conditions depend on the specific reagent and the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives with modified functional groups. These products are used in further studies to understand the biochemical properties and activities of the compound.
科学的研究の応用
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and reactivity of phosphorylated glucose derivatives.
Biology: The compound is used to investigate metabolic pathways and enzyme activities, particularly those involving glucose metabolism.
Medicine: It is used in research to understand the role of glucose derivatives in cellular processes and to develop potential therapeutic agents.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical techniques.
作用機序
The mechanism of action of D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase. It also serves as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase. These interactions regulate the flow of glucose through various metabolic pathways, influencing energy production and storage in cells .
類似化合物との比較
Similar Compounds
- α-D-Glucose 1,6-bisphosphate potassium salt hydrate
- α-D-Glucose 1-phosphate dipotassium salt hydrate
- α-D-Glucose 1-phosphate disodium salt hydrate
- D-Glucose 6-phosphate disodium salt hydrate
Uniqueness
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt is unique due to its specific structure and the presence of tetracyclohexylammonium as a counterion. This unique structure enhances its solubility and stability, making it particularly useful in biochemical studies. Additionally, its ability to act as both an inhibitor and activator of key metabolic enzymes distinguishes it from other glucose derivatives .
特性
CAS番号 |
20514-06-1 |
|---|---|
分子式 |
C30H66N4O12P2 |
分子量 |
736.8 g/mol |
IUPAC名 |
cyclohexanamine;[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15) |
InChIキー |
KRQDUKGDTPUTQA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
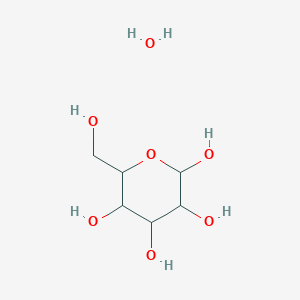
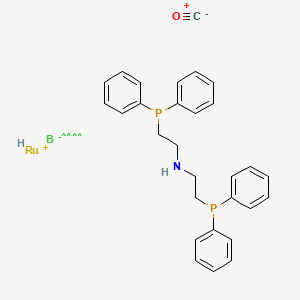

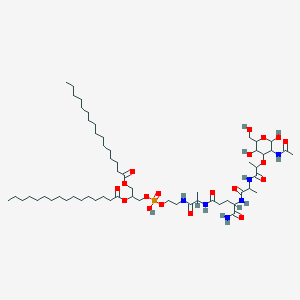
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
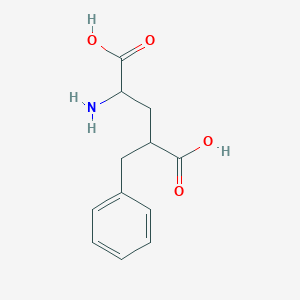
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
